

Application Notes & Protocols for (3-Bromo-2-chlorophenyl)boronic acid

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Compound of Interest

Compound Name: (3-Bromo-2-chlorophenyl)boronic acid

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A Senior Application Scientist's Guide to Optimizing Suzuki-Miyaura Cross-Coupling Reactions

Authored for researchers, medicinal chemists, and process development scientists, this document provides an in-depth guide to the optimal reaction conditions for **(3-Bromo-2-chlorophenyl)boronic acid**. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles that govern reaction success, empowering the user to troubleshoot and adapt these protocols for their specific synthetic challenges.

(3-Bromo-2-chlorophenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl structures that are prevalent in pharmaceuticals and functional materials.^{[1][2][3]} Its utility is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[4][5]} However, the unique substitution pattern—a bromine atom for coupling and an adjacent, sterically demanding chlorine atom—presents specific challenges that require careful optimization of reaction parameters to achieve high yields and purity.

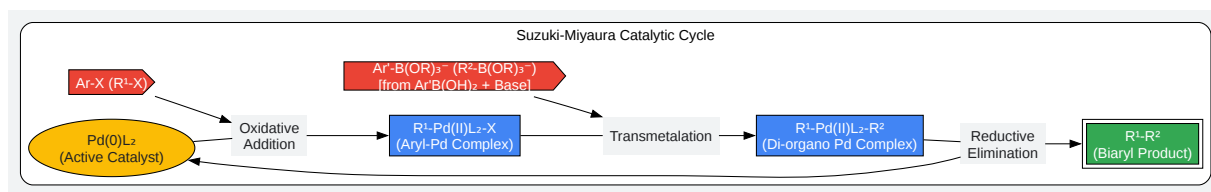
Physicochemical Properties	
IUPAC Name	(3-bromo-2-chlorophenyl)boronic acid[6]
CAS Number	352535-98-9[7]
Molecular Formula	C ₆ H ₅ BBrClO ₂ [6]
Molecular Weight	235.27 g/mol [6]
Appearance	Typically an off-white to white crystalline solid.
Primary Application	Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.[8][9][10]

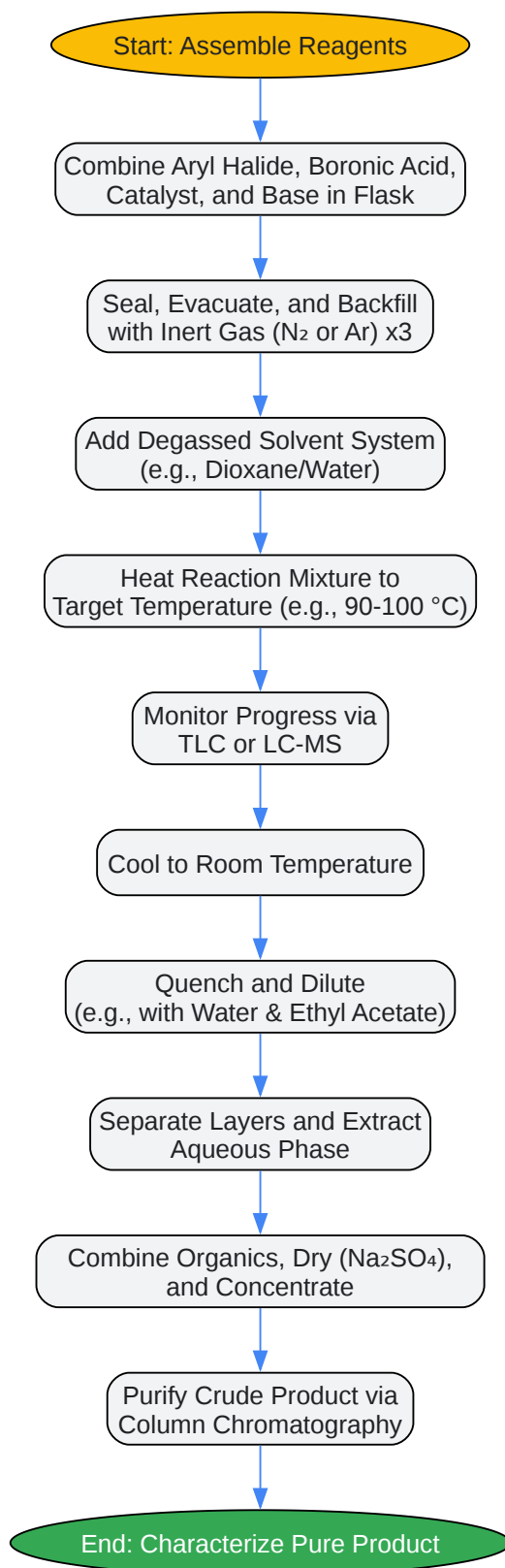
The Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and high functional group tolerance.[4][9] The reaction facilitates the coupling of an organoboron species (like our subject boronic acid) with an organohalide. The mechanism proceeds via a catalytic cycle involving a palladium catalyst.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to rational optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][11] The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12]





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